molecular formula C13H9ClN4O B13906495 N-1H-Benzotriazol-6-yl-3-chlorobenzamide CAS No. 216985-32-9

N-1H-Benzotriazol-6-yl-3-chlorobenzamide

Katalognummer: B13906495
CAS-Nummer: 216985-32-9
Molekulargewicht: 272.69 g/mol
InChI-Schlüssel: OOIBXWYQCWYDIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1H-Benzotriazol-6-yl-3-chlorobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. The compound features a benzotriazole moiety attached to a chlorobenzamide group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-Benzotriazol-6-yl-3-chlorobenzamide typically involves the reaction of 1H-benzotriazole with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-1H-Benzotriazol-6-yl-3-chlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

N-1H-Benzotriazol-6-yl-3-chlorobenzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-1H-Benzotriazol-6-yl-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-1H-Benzotriazol-6-yl-3-chlorobenzamide is unique due to the presence of both the benzotriazole and chlorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Eigenschaften

CAS-Nummer

216985-32-9

Molekularformel

C13H9ClN4O

Molekulargewicht

272.69 g/mol

IUPAC-Name

N-(2H-benzotriazol-5-yl)-3-chlorobenzamide

InChI

InChI=1S/C13H9ClN4O/c14-9-3-1-2-8(6-9)13(19)15-10-4-5-11-12(7-10)17-18-16-11/h1-7H,(H,15,19)(H,16,17,18)

InChI-Schlüssel

OOIBXWYQCWYDIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=NNN=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.